5-Hydroxyquinoline-2-carbonitrile
Overview
Description
Scientific Research Applications
Chelating Agent in Metal Complexes
8-Hydroxyquinolines, which are closely related to 5-Hydroxyquinoline-2-carbonitrile, are known for their ability to act as monoprotic bidentate chelating agents. They can form stable complexes with a variety of metal ions such as Cu2+, Zn2+, and Fe3+, which have applications in industrial chemistry and pharmaceuticals .
Scaffold in Drug Discovery
Quinolines, including derivatives like 5-Hydroxyquinoline-2-carbonitrile, serve as vital scaffolds for leads in drug discovery due to their versatile applications in medicinal chemistry .
Synthetic Organic Chemistry
The compound’s structure makes it a valuable intermediate in synthetic organic chemistry for constructing more complex molecules with potential applications in various chemical industries .
Biological Activity
Quinoline derivatives exhibit a range of biological activities which can be harnessed in the development of new therapeutic agents. Their interactions with biological systems are an area of ongoing research .
Industrial Chemistry Applications
Quinolines have utility in industrial chemistry, suggesting that 5-Hydroxyquinoline-2-carbonitrile could also find use in this field due to its structural similarities .
Greener Chemical Processes
There is a push for more sustainable chemical processes, and quinolines have been at the forefront of this movement. The unique properties of 5-Hydroxyquinoline-2-carbonitrile may contribute to greener synthesis methods .
Future Directions
Mechanism of Action
Target of Action
5-Hydroxyquinoline-2-carbonitrile is a derivative of the 8-Hydroxyquinoline structure . 8-Hydroxyquinoline derivatives are known to bind to a diverse range of targets with high affinities . They are considered “privileged structures” due to their ability to interact with multiple biotargets . .
Mode of Action
It’s worth noting that 8-hydroxyquinoline derivatives, to which 5-hydroxyquinoline-2-carbonitrile is related, have been found to interact with 2-oxoglutarate (2og) and iron-dependent oxygenases . These interactions can lead to changes in the activity of these enzymes, potentially influencing various cellular processes .
Biochemical Pathways
8-hydroxyquinoline derivatives have been found to interact with 2og-dependent enzymes, which are involved in a variety of biochemical pathways . These enzymes play roles in processes such as DNA repair, collagen formation, and hypoxic response regulation .
Result of Action
It’s worth noting that 8-hydroxyquinoline derivatives have been found to have a broad range of biological properties . These include potential roles in treating various diseases, given their interactions with multiple targets .
properties
IUPAC Name |
5-hydroxyquinoline-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXWFTPUPUVGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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